molecular formula C10H14GeO B1254869 Benzoyltrimethylgermane

Benzoyltrimethylgermane

Cat. No.: B1254869
M. Wt: 222.85 g/mol
InChI Key: JVCXFJJANZMOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyltrimethylgermane (BTMGe) is an organogermanium compound with the chemical formula $ \text{C}{10}\text{H}{14}\text{OGe} $. It belongs to the class of acylgermanes, characterized by a germanium atom bonded to an acyl group and alkyl substituents. BTMGe was first synthesized in the 1960s via hydrolysis of germyldithianes or reactions of acyl chlorides with germyllithium reagents .

Properties

Molecular Formula

C10H14GeO

Molecular Weight

222.85 g/mol

IUPAC Name

phenyl(trimethylgermyl)methanone

InChI

InChI=1S/C10H14GeO/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

JVCXFJJANZMOCM-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C(=O)C1=CC=CC=C1

Synonyms

enzoyltrimethylgermane
BTMGe cpd

Origin of Product

United States

Comparison with Similar Compounds

Other Acylgermanes

Acylgermanes share a germanium core but differ in acyl/alkyl substitution, impacting their reactivity and absorption profiles.

Compound Structure λmax (nm) Key Features Reference
BTMGe (PhCO)Ge(Me)₃ 411 High reactivity in photopolymerization; amine-free curing .
Dibenzoyldiethylgermane (DBDEGe) (PhCO)₂Ge(Et)₂ 418 Solid-state photoinitiator; extended absorption into visible range .
Tetrabenzoylgermane (PhCO)₄Ge 363–419 Broad absorption range; used in deep-curing applications .
(4-BzOPh)Ge(Me)₃ (3g) (4-(Benzyloxy)phenyl)Ge(Me)₃ - 69% yield via Pd catalysis; NMR: δ 7.79 (d, J=9.0 Hz, 2H) .
(4-tBuPh)Ge(Me)₃ (3d) (4-(tert-Butyl)phenyl)Ge(Me)₃ - 75% yield; NMR: δ 1.35 (s, 9H, tBu) .

Synthetic Yields : BTMGe derivatives like 3g and 3d are synthesized in 69–75% yields via palladium or rhodium catalysis, demonstrating the adaptability of acylgermanes in directed C–H functionalization .

Acylphosphine Oxides (APOs)

APOs like TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide) and BAPO (bisacylphosphine oxide) are benchmark Type-I PIs.

Parameter BTMGe TPO/BAPO
Absorption λmax 411 nm 380 nm (TPO), ~400 nm (BAPO)
Radical Reactivity Germyl radicals: >10³ faster than benzoyl radicals Phosphinoyl radicals: slower than germyl
Toxicity Lower cytotoxicity; suitable for biomedical use Higher toxicity concerns
Curing Depth Superior due to red-shifted absorption Limited to UV/blue light

Mechanistic Insight : The n→π* transition in BTMGe causes a 30 nm red shift compared to TPO, enabling visible light activation . Germyl radicals exhibit faster initiation kinetics, reducing curing time in dental composites .

Traditional Photoinitiators

  • Camphorquinone (CQ): Requires amine co-initiators (e.g., EMBO) and UV light, but suffers from amine deactivation in acidic resins. BTMGe eliminates amine dependency, enhancing compatibility with acidic monomers .
  • Benzophenone (BP): Type-II PI requiring hydrogen donors; less efficient than BTMGe in thick composites .

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